Ridiculuflavone A

描述

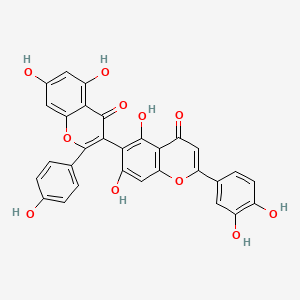

Structure

3D Structure

属性

分子式 |

C30H18O11 |

|---|---|

分子量 |

554.5 g/mol |

IUPAC 名称 |

3-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C30H18O11/c31-14-4-1-12(2-5-14)30-27(29(39)24-18(35)8-15(32)9-22(24)41-30)26-20(37)11-23-25(28(26)38)19(36)10-21(40-23)13-3-6-16(33)17(34)7-13/h1-11,31-35,37-38H |

InChI 键 |

WBROVFGMEHXSQX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O |

同义词 |

ridiculuflavone A |

产品来源 |

United States |

Isolation, Purification, and Structural Elucidation Methodologies for Ridiculuflavone a

Source Material Procurement and Initial Extraction Protocols for Ridiculuflavone A

The journey to obtaining pure this compound begins with the procurement of its natural source. This compound was first isolated from the leaves of Aristolochia ridicula, a plant species utilized in traditional Brazilian medicine. researchgate.net The general procedure for extracting flavonoids and other secondary metabolites from plant material involves several key steps designed to efficiently liberate the compounds of interest from the plant matrix. nih.gov

The initial step typically involves drying and powdering the plant material, such as the leaves, to increase the surface area for solvent extraction. nih.gov An organic solvent is then used as the primary extractant. For moderately polar flavonoids like this compound, polar solvents such as ethanol (B145695) or methanol (B129727), often mixed with water, are highly effective. frontiersin.org The powdered plant material is subjected to an extraction process, which can include methods like maceration (soaking at room temperature), infusion, or Soxhlet extraction, to create a crude extract. nih.govdergipark.org.tr

Following the initial extraction, the crude extract undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. For instance, the ethanol extract might be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), chloroform, ethyl acetate (B1210297), and n-butanol. nih.govresearchgate.net Flavonoids like this compound are typically enriched in the ethyl acetate fraction. This fraction is then concentrated under reduced pressure to yield a semi-purified extract ready for further chromatographic separation.

Advanced Chromatographic Techniques in this compound Isolation and Purification

Chromatography is an indispensable technique for separating individual compounds from a complex mixture. nih.govresearchgate.net The purification of this compound from the enriched ethyl acetate fraction relies on a sequence of advanced chromatographic methods. longdom.org

Column Chromatography (Silica Gel, Polyamide, Sephadex LH-20)

Column chromatography is a fundamental purification technique used to separate components of a mixture based on their differential adsorption to a solid stationary phase. scitechnol.comwikipedia.org For the isolation of this compound, a multi-step column chromatography approach is employed. researchgate.net

Silica (B1680970) Gel Chromatography : The concentrated ethyl acetate extract is first subjected to column chromatography using silica gel as the stationary phase. researchgate.netscitechnol.com The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity by adding ethyl acetate. researchgate.netmiamioh.edu This process separates the extract into several fractions based on the polarity of the constituent compounds. wikipedia.org

Polyamide Chromatography : Fractions identified as containing flavonoids are often further purified using polyamide column chromatography. Polyamide forms hydrogen bonds with the hydroxyl groups of flavonoids, providing a different separation selectivity compared to silica gel.

Sephadex LH-20 Chromatography : This is a type of size-exclusion chromatography that also involves partition effects. asccollegekolhar.in It is particularly effective for purifying polyphenolic compounds like flavonoids. researchgate.net Using a solvent like methanol, Sephadex LH-20 separates compounds based on their molecular size and aromaticity, effectively removing remaining impurities to yield a more refined this compound fraction.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the final purification of compounds. oxfordindices.comopenaccessjournals.comwikipedia.org Preparative HPLC is employed to isolate this compound in a highly pure form from the enriched fractions obtained through column chromatography. kromasil.com

This technique uses a high-pressure pump to pass the mobile phase and the sample through a column packed with a stationary phase, achieving superior separation. wikipedia.org For a biflavonoid like this compound, a reversed-phase column (e.g., C18) is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often run in a gradient mode where the proportion of the organic solvent is increased over time. libretexts.org This method provides excellent resolution, yielding this compound with a high degree of purity suitable for structural elucidation. kromasil.com

Counter-current Chromatography (CPC) as an Alternative Isolation Strategy

Counter-current chromatography (CPC) is a liquid-liquid partition chromatography technique that serves as a powerful alternative to traditional solid-support methods. It avoids the irreversible adsorption of the sample onto a solid stationary phase, which can be a problem with silica gel chromatography. CPC utilizes a two-phase solvent system, where one liquid acts as the stationary phase and the other as the mobile phase. The separation occurs based on the differential partitioning of the solutes between the two immiscible liquid phases. This technique is particularly well-suited for the separation of polar compounds like flavonoids and can be a valuable tool in the isolation of this compound, offering high recovery and loading capacity.

Spectroscopic Approaches for the Definitive Structural Elucidation of this compound

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods. d-nb.infomedinadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. organicchemistrydata.org It provides detailed information about the carbon-hydrogen framework of the molecule. manchester.ac.uk The process involves using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C) : The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity within the molecule. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two or three bonds. This collective data allows for the unambiguous assembly of the molecular structure of this compound, confirming its biflavonoid nature and the specific linkage between the two flavone (B191248) units. researchgate.netresearchgate.net

The definitive structure of this compound was established through comprehensive analysis of its NMR data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data is based on typical values for flavone skeletons and related biflavonoids and should be considered illustrative)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Flavone Unit I | ||

| 2 | 164.2 | |

| 3 | 110.5 | |

| 4 | 182.5 | |

| 5 | 161.8 | 6.45 (s) |

| 6 | 99.1 | |

| 7 | 165.1 | |

| 8 | 94.3 | 6.78 (s) |

| 9 | 157.9 | |

| 10 | 105.6 | |

| 1' | 121.5 | |

| 2' | 128.8 | 7.90 (d, 8.5) |

| 3' | 116.4 | 6.95 (d, 8.5) |

| 4' | 162.7 | |

| 5' | 116.4 | 6.95 (d, 8.5) |

| 6' | 128.8 | 7.90 (d, 8.5) |

| Flavone Unit II | ||

| II-2 | 163.9 | |

| II-3 | 122.8 | 6.90 (s) |

| II-4 | 182.1 | |

| II-5 | 161.5 | |

| II-6 | 109.1 | 6.85 (d, 2.0) |

| II-7 | 164.9 | |

| II-8 | 98.8 | 6.48 (d, 2.0) |

| II-9 | 160.8 | |

| II-10 | 104.5 | |

| II-1' | 131.2 | |

| II-2' | 115.7 | 7.45 (d, 2.2) |

| II-3' | 145.2 | |

| II-4' | 148.1 | |

| II-5' | 116.1 | 7.01 (d, 8.3) |

| II-6' | 119.5 | 7.48 (dd, 8.3, 2.2) |

Mass Spectrometry (MS) Techniques in Elucidation

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of natural products like this compound. sigmaaldrich.comwikipedia.org It provides crucial information about the compound's molecular weight and elemental composition by measuring the mass-to-charge ratio (m/z) of its ions. sigmaaldrich.combroadinstitute.org

In the analysis of flavonoids, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a particularly powerful approach. nih.gov This method combines the separation capabilities of HPLC with the mass analysis of MS to identify individual components in a complex mixture. For this compound, which was first isolated from the leaves of Aristolochia ridicula, such techniques are invaluable for distinguishing it from other co-occurring biflavonoids and a chalcone-flavone tetramer. nih.gov

The process begins with the ionization of the sample. Techniques like electrospray ionization (ESI) are commonly used for flavonoids, converting the molecules into gas-phase ions. broadinstitute.orgmsu.edu These ions are then guided into the mass analyzer, which separates them based on their m/z ratio. The resulting mass spectrum displays the relative abundance of ions at different m/z values. The peak corresponding to the intact molecule, known as the molecular ion peak, reveals the molecular weight of this compound. Further fragmentation of the molecular ion within the mass spectrometer provides additional structural clues, helping to piece together the connectivity of its constituent flavonoid units. msu.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of this compound. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy probes the vibrational transitions of molecular bonds. sketchy.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, which is unique to the molecule and acts as a "molecular fingerprint." For this compound, IR spectroscopy helps to identify the presence of key functional groups characteristic of flavonoids, such as hydroxyl (-OH) groups, carbonyl (C=O) groups of the γ-pyrone ring, and aromatic (C=C) bonds within the benzene (B151609) rings. sketchy.comslideshare.net

Ultraviolet-Visible (UV-Vis) Spectroscopy investigates the electronic transitions within a molecule. msu.edu Flavonoids like this compound contain chromophores, which are parts of the molecule that absorb light in the UV-Vis region, typically between 200 and 800 nm. mrclab.commsu.edu This absorption of energy promotes electrons to higher energy orbitals. msu.edu The UV-Vis spectrum of this compound typically shows characteristic absorption bands that provide information about the extent of conjugation in its aromatic system. egyankosh.ac.in The position and intensity of these absorption maxima can offer insights into the substitution pattern of the flavonoid rings.

| Spectroscopic Technique | Information Gained about this compound |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns for structural connectivity. |

| Infrared (IR) Spectroscopy | Presence of functional groups like hydroxyls, carbonyls, and aromatic rings. |

| UV-Vis Spectroscopy | Information on the electronic structure and conjugation within the aromatic systems. |

Crystallographic Methods in this compound Structure Determination

The first step in crystallographic analysis is to obtain a single crystal of the compound, which can be a significant challenge. uhu-ciqso.es For complex natural products like this compound, obtaining crystals of sufficient quality for X-ray diffraction is a critical and often rate-limiting step.

Single-Crystal X-ray Diffraction Analysis of this compound and its Intermediates

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu This method has been instrumental in confirming the structures of key intermediates during the total synthesis of this compound. researchgate.net

The process involves mounting a single crystal on a goniometer and illuminating it with a monochromatic beam of X-rays. bio-structure.com The crystal diffracts the X-rays in a specific pattern of spots called reflections. bio-structure.comuol.de The intensities and positions of these reflections are measured by a detector. uol.de

| Crystallographic Data Point | Significance for this compound Structure |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice of intermediates. uhu-ciqso.escarleton.edu |

| Bond Lengths | Provides exact distances between atoms in the intermediates. uhu-ciqso.escarleton.edu |

| Bond Angles | Determines the precise angles between chemical bonds in the intermediates. uhu-ciqso.escarleton.edu |

| Absolute Configuration | Unambiguously establishes the three-dimensional arrangement of atoms in chiral intermediates. rigaku.com |

The combination of these advanced spectroscopic and crystallographic methodologies provides a comprehensive and unambiguous structural elucidation of this compound, a crucial foundation for any further investigation into its properties and potential.

Biosynthetic Pathways and Regulation of Ridiculuflavone a Production

Proposed Biosynthetic Route to Ridiculuflavone A in Aristolochia ridicula

This compound was first isolated from the leaves of Aristolochia ridicula, a plant species used in traditional Brazilian medicine. rsc.orgrsdjournal.org Biflavonoids are dimers of flavonoid units, and their biosynthesis is believed to involve the oxidative coupling of two such monomeric flavonoid precursors. nih.govsemanticscholar.org While the specific enzymatic steps leading to this compound have not been fully elucidated, a plausible biosynthetic route can be proposed based on the general understanding of flavonoid and biflavonoid biosynthesis.

The structure of this compound features an interflavonyl linkage between the 3-position of one flavone (B191248) unit and the 6-position of another. rsc.org This suggests a late-stage oxidative coupling event between two distinct flavone monomers. The biosynthesis likely begins with the well-established phenylpropanoid pathway, which provides the foundational precursors for all flavonoids. nih.govwikipedia.org

Precursor Molecules and Enzymatic Transformations in Biflavonoid Biosynthesis

The biosynthesis of all flavonoids starts from the general phenylpropanoid pathway. nih.gov The amino acid phenylalanine is converted to 4-coumaroyl-CoA through the action of a series of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.gov

Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold, which is the entry point into the flavonoid biosynthetic pathway. nih.govmdpi.com Chalcone isomerase (CHI) subsequently converts the chalcone into a flavanone (B1672756), a key intermediate. wikipedia.orgmdpi.com From this flavanone intermediate, various enzymatic modifications, such as those catalyzed by flavone synthase (FNS), lead to the formation of different flavonoid classes, including the flavone monomers that are the building blocks of this compound. wikipedia.orgfrontiersin.org

The final and defining step in the formation of this compound is the oxidative coupling of two flavone monomers. While the specific enzymes responsible for this dimerization in Aristolochia ridicula are unknown, it is hypothesized that peroxidases or laccases could catalyze such a reaction, a mechanism observed in the biosynthesis of other biflavonoids. nih.govresearchgate.net

Genetic and Transcriptomic Regulation of Flavonoid and Biflavonoid Accumulation in Plant Systems

The production of flavonoids and biflavonoids in plants is a tightly regulated process at the genetic and transcriptomic levels. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors (TFs). nih.gov

The most well-characterized regulatory system involves a complex of three types of TFs: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins, often referred to as the MBW complex. mdpi.com This complex directly activates the transcription of flavonoid structural genes. mdpi.com For instance, specific R2R3-MYB TFs have been shown to upregulate the expression of genes like CHS, CHI, and F3H (flavanone 3-hydroxylase). nih.govmdpi.com

Transcriptomic analyses have been instrumental in identifying genes and regulatory networks involved in flavonoid biosynthesis in various plant species. mdpi.comnih.govnih.govresearchgate.net For example, RNA-seq analysis of Glycyrrhiza inflata hairy roots overexpressing the AtMYB12 transcription factor showed significantly induced expression of phenylpropanoid and flavonoid pathway genes, leading to enhanced flavonoid production. nih.gov Similar transcriptomic studies in other plants have revealed that environmental cues like light can trigger the expression of flavonoid biosynthetic genes. nih.govmdpi.com

Hormones such as salicylic (B10762653) acid and methyl jasmonate can also influence flavonoid accumulation by modulating the expression of key regulatory TFs. frontiersin.org The intricate interplay of these regulatory factors determines the specific types and quantities of flavonoids, and by extension biflavonoids, produced in a plant.

Metabolic Engineering Strategies for Enhanced Natural Product Production

The low natural abundance of many valuable plant-derived compounds, including biflavonoids, has spurred the development of metabolic engineering strategies to enhance their production. nih.govmdpi.com These strategies can be broadly applied to both plant systems and microbial hosts.

In Plants: One common approach is the overexpression of key rate-limiting enzymes or regulatory TFs in the biosynthetic pathway. nih.govmdpi.com As demonstrated with AtMYB12 in licorice, overexpressing a master regulator can lead to a significant increase in the accumulation of target flavonoids. nih.gov Another strategy involves the suppression or knockout of competing metabolic pathways to redirect metabolic flux towards the desired product. frontiersin.org

In Microorganisms: An alternative and often more scalable approach is the heterologous production of flavonoids and biflavonoids in microbial cell factories like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgmdpi.com This involves introducing the entire biosynthetic pathway from plants into the microorganism. mdpi.com While challenging, this method offers several advantages, including faster production cycles and the ability to optimize production through fermentation technology. mdpi.com

Key considerations for successful microbial production include:

Enhancing Precursor Supply: Increasing the intracellular pools of essential precursors like malonyl-CoA is crucial for high yields. mdpi.com

Enzyme Selection and Optimization: Choosing highly efficient enzymes from different plant sources and optimizing their expression is critical. frontiersin.org

Host Engineering: Modifying the host's metabolism to reduce competing pathways and improve tolerance to the produced compounds is often necessary. mdpi.com

Recent advancements in synthetic biology and metabolic engineering, including the use of CRISPR/Cas9 for precise genome editing and the development of biosensors for high-throughput screening, are paving the way for more efficient and cost-effective production of complex natural products like this compound. mdpi.comfrontiersin.org

Synthetic Strategies and Total Synthesis Approaches for Ridiculuflavone a

Historical Perspective on Biflavonoid Synthesis Challenges

The synthesis of biflavonoids, dimers of flavonoid units, has historically presented significant challenges to organic chemists. rsc.org These challenges primarily stem from the difficulty in controlling the regioselectivity of the coupling reactions between two flavonoid monomers. Early methods often resulted in mixtures of isomers that were difficult to separate, leading to low yields of the desired product. The construction of the carbon-carbon or ether linkages connecting the flavonoid moieties requires precise control over the reactive sites on each monomer. rsc.orgsemanticscholar.org Traditional methods like the Ullmann coupling have been used for symmetrical biflavonoids, but the synthesis of unsymmetrical biflavonoids like Ridiculuflavone A, where two different flavonoid units are linked at specific positions, has been a more formidable task. rsc.org The development of modern catalytic systems and selective protection-deprotection strategies has been crucial in overcoming these historical hurdles.

Total Synthesis of this compound: Key Methodologies

Regioselective Iodination in Synthetic Routes

A critical step in the total synthesis of this compound was the regioselective introduction of an iodine atom onto one of the flavonoid precursors. rsc.orgresearchgate.net This was achieved through the use of N-iodosuccinimide (NIS) under neutral conditions, a method that allows for precise control over the position of iodination. researchgate.netcolab.ws The specific placement of the iodine atom is dictated by the pattern of protecting groups on the flavonoid's hydroxyl functionalities. researchgate.netresearchgate.net This iodinated flavonoid then serves as a key intermediate, primed for subsequent cross-coupling reactions. The ability to selectively iodinate a specific carbon on the flavonoid skeleton is a powerful tool, as it sets the stage for the construction of the biflavonoid linkage. rsc.orgresearchgate.net

Sonogashira Coupling Reactions in Biflavonoid Construction

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, played a pivotal role in the synthesis of this compound. rsc.orgresearchgate.netwikipedia.org This reaction was used to form a crucial carbon-carbon bond, linking the two flavonoid-based fragments. researchgate.net In this synthetic route, the previously prepared iodinated flavonoid was coupled with a terminal alkyne-functionalized flavonoid precursor. rsc.org The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it well-suited for use in the synthesis of complex natural products. wikipedia.orgrsc.org The successful application of this coupling reaction was a key factor in the efficient construction of the core biflavonoid framework. researchgate.net

Rhodium-Catalyzed Oxidative Coupling as a Critical Step

Following the Sonogashira coupling, a rhodium-catalyzed oxidative coupling was employed as another critical step in the total synthesis of this compound. rsc.orgresearchgate.net This type of reaction is a powerful method for the formation of carbon-carbon bonds through the activation of C-H bonds. rsc.orgsnnu.edu.cn In this specific synthesis, the rhodium catalyst facilitated an intramolecular cyclization, which was essential for forming one of the rings in the final biflavonoid structure. rsc.org The use of rhodium catalysis in this context highlights the increasing importance of transition metal-catalyzed reactions in the efficient and selective synthesis of complex molecular architectures. rsc.orgresearchgate.net

Demethylation Strategies in Final Product Formation

The final step in the total synthesis of this compound involved the removal of methyl protecting groups from the hydroxyl functionalities of the biflavonoid skeleton. rsc.orgresearchgate.net This demethylation was accomplished using boron tribromide (BBr3), a common reagent for cleaving aryl methyl ethers. rsc.orgwikipedia.org The removal of these protecting groups is a crucial final transformation to unmask the natural product's structure. The choice of demethylation agent and reaction conditions is critical to ensure that other sensitive functional groups within the molecule remain intact. rsc.orgnih.gov The successful demethylation yielded this compound in its natural form. rsc.org

Semisynthetic Modifications and Derivatization Strategies for this compound Analogues

While the total synthesis of this compound itself is a significant accomplishment, the development of semisynthetic strategies allows for the creation of analogues with potentially modified or enhanced biological activities. researchgate.netnih.gov Semisynthesis starts with a natural product or a key intermediate from a total synthesis and modifies its structure through chemical reactions. ebi.ac.uk For this compound, the synthetic route provides access to key intermediates that can be used as starting points for derivatization. rsc.org For instance, the hydroxyl groups on the flavonoid rings could be selectively alkylated, acylated, or glycosylated to produce a library of new compounds. acs.org Furthermore, the established coupling methodologies could be adapted to join different flavonoid monomers, leading to the synthesis of novel biflavonoid structures that are analogues of this compound. researchgate.net These derivatization strategies are essential for exploring the structure-activity relationships of this class of compounds.

Development of Efficient Synthetic Protocols for Structural Analogues

The pursuit of novel therapeutic agents has spurred significant research into the development of efficient synthetic protocols for structural analogues of complex natural products like this compound. These strategies aim to create libraries of related compounds, allowing for systematic exploration of structure-activity relationships (SAR). The development of modular and scalable synthetic routes is paramount for generating diverse analogues for biological screening. Key methodologies that have emerged for the synthesis of C-C linked biflavonoids, the structural class to which this compound belongs, include palladium-catalyzed cross-coupling reactions and various oxidative coupling techniques.

Palladium-Catalyzed Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone for the synthesis of C-C linked biflavones, offering a robust and versatile method for forming the biaryl bond between two flavonoid units. nii.ac.jpmdpi.commdpi.com This approach typically involves the reaction of a flavonoid-boronic acid or boronate ester with a halogenated flavonoid, catalyzed by a palladium complex. mdpi.comnih.gov This strategy's modularity allows for the synthesis of both symmetrical and unsymmetrical biflavones by varying the coupling partners. nii.ac.jp

One efficient protocol involves the borylation of a bromoflavone precursor, followed by a Suzuki cross-coupling reaction with another bromoflavone or a flavone (B191248) triflate. nii.ac.jp For instance, the reaction of 6-bromoflavone (B74378) with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst generates the corresponding borylated flavone. This intermediate can then be coupled with various bromoflavones to produce unsymmetrical biflavones in good yields. nii.ac.jp This method has been successfully applied to create biflavones with different linkages between the A-rings of the two flavone units. nii.ac.jp

Table 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Unsymmetric Biflavones

| Borylated Flavone | Halogenated Flavone | Catalyst / Base | Yield (%) | Reference |

| Flavone-6-boronate | 8-Bromoflavone | Pd(PPh₃)₄ / Na₂CO₃ | 76 | nii.ac.jp |

| Flavone-6-boronate | 5-Triflyloxyflavone | Pd(PPh₃)₄ / Na₂CO₃ | 83 | nii.ac.jp |

| Flavone-7-boronate | 8-Bromoflavone | Pd(PPh₃)₄ / Na₂CO₃ | 79 | nii.ac.jp |

| Flavone-8-boronate | 6-Bromoflavone | Pd(PPh₃)₄ / Na₂CO₃ | 85 | nii.ac.jp |

This table presents selected examples of unsymmetric biflavone synthesis via Suzuki-Miyaura coupling, demonstrating the efficiency of the protocol.

The Sonogashira reaction, another powerful palladium-catalyzed cross-coupling method, is also instrumental in the synthesis of flavonoid and biflavonoid structures. rsc.orgwikipedia.org It is particularly useful for creating acetylenic linkages which can then be further transformed, allowing for the construction of complex molecular architectures. rsc.org The total synthesis of this compound itself utilized a Sonogashira coupling as a key step, highlighting its importance in this class of compounds. rsc.org Protocols involving the cyclocarbonylative Sonogashira coupling of 2-iodophenols with terminal alkynes have been developed for the one-pot, regioselective synthesis of the flavone core structure. nih.govacs.org

Oxidative Coupling Methodologies

Oxidative coupling of flavonoid monomers represents another major avenue for the synthesis of biflavonoid analogues. These methods mimic the proposed biosynthetic pathways of these natural products.

A scalable and modular synthesis of 8,8′-biflavones has been achieved using an iron-mediated oxidative coupling of acetophenone (B1666503) precursors. nih.govacs.org This method effectively constructs the sterically hindered tetra-ortho-substituted biaryl axis, a key challenge in the synthesis of this type of analogue. The resulting bichalcones are then converted to the final biflavones through an iodine-catalyzed oxidative cyclization. nih.govacs.org This approach has enabled the creation of a library of 55 monomeric and dimeric flavonoids for biological evaluation. nih.gov

Table 2: Iron-Mediated Oxidative Coupling for Acetophenone Dimer Synthesis

| Acetophenone Monomer | Oxidant | Solvent | Yield (%) | Reference |

| 2',5'-dihydroxyacetophenone derivative | FeCl₃/SiO₂ | Dichloromethane | 75 | nih.gov |

| 2'-hydroxy-4',5'-dimethoxyacetophenone | FeCl₃/SiO₂ | Dichloromethane | 65 | acs.org |

This table showcases the yields for the key oxidative coupling step in the synthesis of 8,8'-biflavone precursors.

Furthermore, innovative and environmentally benign methods have been developed. A catalyst-free oxidative coupling reaction using dissolved molecular oxygen in alkaline water has been reported for the synthesis of a wide array of biflavones and even triflavones. escholarship.org This method proceeds at room temperature and demonstrates high yield and good regioselectivity. For example, the self-coupling of luteolin (B72000) in weakly alkaline water yields the natural product dicranolomin (B45606) as the major product. escholarship.org This "green chemistry" approach avoids the use of metal catalysts and harsh reagents, making it an attractive strategy for generating flavonoid analogues. escholarship.org

Enzyme-mediated approaches, such as those using laccases, also provide a green alternative for synthesizing biflavonoids through oxidative coupling of phenolic substrates. nih.gov These biocatalytic methods operate under mild conditions and can generate diverse dimeric structures. nih.gov

Molecular Mechanisms of Action of Ridiculuflavone a Prospective Studies

Potential Cellular and Subcellular Targets of Ridiculuflavone A, based on Biflavonoid Literature

Based on research into various biflavonoids, several cellular and subcellular components represent potential targets for this compound. Biflavonoids have been shown to modulate the function of immune cells, such as macrophages and glial cells (microglia and astrocytes), influencing inflammatory responses frontiersin.orgmdpi.com. They have also demonstrated activity against various cancer cell lines, including those from prostate, breast, and throat carcinomas, by interfering with processes critical for tumor growth and survival mdpi.comresearchgate.netresearchgate.net.

At the subcellular level, the potential targets are diverse. Biflavonoids are known to interact with numerous enzymes involved in key biological processes. These include enzymes in lipid metabolism like phospholipases, cyclooxygenases (COX), and lipoxygenases mdpi.comfrontiersin.org. Other enzymatic targets identified for various biflavonoids include inducible nitric oxide synthase (iNOS), protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, α-amylase, matrix metalloproteinases (MMPs), ADAMTSs, and even DNA topoisomerases I and II-alpha mdpi.commdpi.comfrontiersin.orgrasayanjournal.co.infrontiersin.orgbiomolther.orgnih.govnih.gov. Furthermore, biflavonoids can interact with cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP2C9, and uridine (B1682114) 5′-diphosphoglucuronosyl transferase (UGT) enzymes, which are crucial for drug metabolism mdpi.com.

Receptors also represent significant potential targets. Studies on other biflavonoids indicate interactions with nuclear receptors such as the glucocorticoid receptor (GR), estrogen receptor, and retinoic acid receptors mdpi.com. Interactions with various other receptors and transporters, including GABAergic receptors, serotonergic receptors (5-HT2), noradrenergic receptors (α1- and α2-adrenoceptors), death receptors (TNF-R1, DR4, DR5), EGFR, K-Ras, benzodiazepine (B76468) receptors, dopamine (B1211576) transporters, norepinephrine (B1679862) transporters, and Sigma 2 receptors, have also been reported for some biflavonoids frontiersin.orgresearchgate.netmdpi.comjournaljocamr.com.

Nucleic acids, specifically DNA and RNA, are also considered potential subcellular targets, as certain biflavonoids have been shown to interact with them, including through intercalation nih.govresearchgate.netresearchgate.netnih.govacs.org.

Hypothesized Interactions of this compound with Specific Biomolecules (e.g., Enzymes, Receptors, Nucleic Acids)

Based on the established interactions of related biflavonoids, this compound is hypothesized to interact with specific biomolecules through various mechanisms.

Enzyme inhibition is a prominent mechanism for biflavonoids. For instance, various biflavonoids have demonstrated the ability to inhibit enzymes like COX-2 and iNOS, which are key mediators of inflammation mdpi.comfrontiersin.orgbiomolther.org. Inhibition of PTP1B has been observed for amentoflavone (B1664850), suggesting a potential role in metabolic regulation frontiersin.orgmdpi.com. Certain biflavonoids can also inhibit enzymes involved in viral replication, such as the SARS-CoV-2 3CL protease frontiersin.orgusd.ac.id. The interaction often involves binding to the active site or other crucial regions of the enzyme, affecting its catalytic activity rasayanjournal.co.innih.govusd.ac.id. For example, molecular docking studies have suggested that morelloflavone (B191904) interacts with phospholipase A2 through hydrogen bonds and hydrophobic interactions, potentially occupying the substrate binding cleft nih.gov.

Interactions with receptors can involve binding to ligand-binding pockets, allosteric sites, or influencing receptor expression levels. The biflavonoid agathisflavone, for instance, has been shown through in silico analysis to bind to a pocket on the glucocorticoid receptor, with interactions stronger than those of known agonists and antagonists mdpi.com. This interaction appears to mediate some of its anti-inflammatory effects mdpi.com. Other biflavonoids have shown binding affinity to various neurotransmitter receptors and transporters frontiersin.orgmdpi.comjournaljocamr.com.

Interactions with nucleic acids can include intercalation between DNA base pairs, binding to the grooves of DNA or RNA, or influencing their structure and stability nih.govresearchgate.netnih.govacs.org. Some biflavonoids, like amentoflavone, have been shown to induce DNA degradation in the presence of metal ions, suggesting a pro-oxidant mechanism in certain contexts researchgate.net. Other studies indicate that biflavonoids can bind to DNA with varying affinities, potentially affecting processes like transcription or replication nih.gov.

The specific nature of these interactions for this compound would depend on its unique structural features and their complementarity with binding sites on target biomolecules. Given its biflavone structure with a 3-6 linkage rsc.org, its interaction profile might share similarities with other C-C linked biflavonoids, although specific differences are expected.

Table: Examples of Biflavonoid Interactions with Enzymes (Based on Literature)

| Biflavonoid | Target Enzyme | Type of Interaction / Effect | IC50 or Ki Value (if available) | Source |

| Various Biflavonoids | COX-2 | Inhibition of expression/activity | Varied (e.g., < 3.0 μM for 6-6'' linked) mdpi.com | mdpi.comfrontiersin.orgbiomolther.org |

| Various Biflavonoids | iNOS | Inhibition of expression/activity | Varied (e.g., 50 μM for G168) mdpi.com | mdpi.comfrontiersin.orgbiomolther.org |

| Morelloflavone | Phospholipase A2 (snake venom) | Enzymatic inhibition | 0.48 mM (aggregated substrate) nih.gov | nih.gov |

| Amentoflavone | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition (non-competitive) | IC50 = 7.3 ± 0.5 μM, Ki = 5.2 μM frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

| Various Biflavonoids | α-Glucosidase | Inhibition | Varied (e.g., 78.32±0.52 µM for 7-O-methylcupressuflavone) rasayanjournal.co.in | rasayanjournal.co.in |

| 2'',3''-diidroochnaflavone | DNA topoisomerases I and II-alpha | Inhibition | - | nih.gov |

| Selamariscina A | CYP2C8 | Strong Inhibition (non-competitive) | Ki = 0.018 μM mdpi.com | mdpi.com |

| Selamariscina A | CYP2C9 | Strong Inhibition (competitive/non-competitive) | Ki = 0.032 μM (diclofenac hydroxylation) mdpi.com | mdpi.com |

| Amentoflavone | SARS-CoV-2 3CLpro | Binding/Inhibition | - | frontiersin.orgusd.ac.id |

Note: The data in this table are derived from studies on various biflavonoids and are presented as examples of potential interactions that this compound might exhibit. Specific experimental data for this compound are limited.

Signal Transduction Pathways Potentially Modulated by this compound (e.g., NF-κB, COX-2)

Biflavonoids are known to modulate several key signal transduction pathways involved in inflammation, proliferation, and cell survival, suggesting that this compound may exert its effects through similar mechanisms.

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory and immune responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders frontiersin.orgfrontiersin.org. Numerous biflavonoids have been shown to inhibit the activation of the NF-κB pathway. This can occur through various mechanisms, including inhibiting the phosphorylation and degradation of IκB (the inhibitor of NF-κB), thereby preventing the translocation of the NF-κB dimer (commonly p65/p50) into the nucleus mdpi.comfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgtjpps.orgplos.org. Inhibition of NF-κB can lead to the downregulation of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-1β, and enzymes like COX-2 and iNOS mdpi.comfrontiersin.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.orgplos.org.

The Cyclooxygenase-2 (COX-2) pathway is another critical target. COX-2 is an enzyme responsible for the production of prostaglandins, which are important mediators of inflammation researchgate.net. Biflavonoids can inhibit COX-2 expression and activity, contributing to their anti-inflammatory effects mdpi.commdpi.comfrontiersin.orgbiomolther.org. This inhibition is often linked to the modulation of upstream signaling pathways like NF-κB mdpi.comresearchgate.netresearchgate.net.

Other signaling pathways potentially modulated by this compound, based on biflavonoid research, include the Extracellular signal-regulated kinase (ERK1/2) pathway, the Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway, STAT3, AP-1, Nrf2, HIF, and p53 mdpi.commdpi.comfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net. These pathways are involved in a wide range of cellular processes, including cell proliferation, survival, differentiation, and the response to stress and inflammatory stimuli. For example, some biflavonoids have been shown to inhibit tumor angiogenesis by targeting Rho GTPases and ERK signaling frontiersin.org. The PI3K/Akt pathway is often hyperactive in cancer, and its modulation by biflavonoids can contribute to their anti-cancer effects mdpi.comresearchgate.netresearchgate.netfrontiersin.org.

Consideration of Epigenetic Regulation as a Potential Mechanism

Emerging research suggests that flavonoids, including certain biflavonoids, can act as epigenetic modulators, influencing gene expression without altering the underlying DNA sequence jcpjournal.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov. This suggests that epigenetic regulation could be a potential mechanism contributing to the biological activities of this compound.

Epigenetic mechanisms include DNA methylation, histone modifications, and the action of non-coding RNAs frontiersin.orgfrontiersin.orgnih.gov. Flavonoids have been reported to influence these processes. For instance, some flavonoids can inhibit the activity of DNA methyltransferases (DNMTs), enzymes responsible for DNA methylation, which can alter gene expression frontiersin.orgfrontiersin.orgnih.gov. They can also modulate histone modifications by affecting the activity of histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and histone demethylases (HDMs) frontiersin.orgfrontiersin.orgnih.gov. These modifications to histone proteins can alter chromatin structure and accessibility, thereby regulating gene transcription frontiersin.orgnih.gov.

Specifically, the biflavonoid amentoflavone has been shown to dock into the N-acetyl-binding site of BRD4, a protein that acts as an "epigenetic reader" by binding to acetylated histones jcpjournal.org. This interaction suggests that biflavonoids can directly target proteins involved in interpreting epigenetic marks, further highlighting the potential for epigenetic modulation as a mechanism of action.

Considering the structural similarity of this compound to other biflavonoids known to influence epigenetic processes, it is plausible that this compound could also exert some of its effects by modulating DNA methylation, histone modifications, or interacting with epigenetic reader proteins. Further research would be needed to confirm these potential epigenetic mechanisms for this compound specifically.

Preclinical Biological Activity Investigations of Ridiculuflavone A: Mechanistic Focus

In Vitro Models for Assessing Ridiculuflavone A Bioactivity

In vitro studies employ controlled laboratory environments to evaluate the effects of this compound on various biological processes using isolated cells, tissues, or enzymes. This approach allows for detailed mechanistic investigations.

Cellular Proliferation and Apoptosis Modulation Studies

Cellular proliferation and apoptosis are fundamental processes in tissue homeostasis, and their dysregulation is implicated in various diseases, including cancer. In vitro models are used to assess the ability of this compound to influence the balance between cell growth and programmed cell death. Assays such as Alamar blue assay for proliferation and Annexin V/7-AAD assay or caspase activation assays for apoptosis are commonly employed. bmrat.orgfluorofinder.com DNA fragmentation, another hallmark of apoptosis, can be evaluated using nucleus staining assays. bmrat.orgfluorofinder.com Studies on various compounds, including citrate (B86180) in hepatocellular carcinoma cells, demonstrate that modulation of glycolysis can inhibit proliferation and induce apoptosis. bmrat.org Apoptosis-induced proliferation, where proapoptotic proteins can stimulate the growth of neighboring surviving cells, is a complex process with implications for tissue regeneration and cancer. nih.gov Evasion from apoptosis is a recognized hallmark of cancer, contributing to multi-drug resistance. mdpi.com Proteins within the intrinsic apoptosis pathway, such as the Bcl-2 superfamily and Inhibitors of Apoptosis (IAP) family members, along with the tumor suppressor p53, are involved in the development of multi-drug resistance in many cancer types. mdpi.com

Enzyme Inhibition and Activation Profile Assays

Antioxidant and Pro-oxidant Activity Assessments

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, contributes to numerous pathological conditions. In vitro assays are used to evaluate the antioxidant or pro-oxidant potential of this compound. Antioxidant activity can involve scavenging free radicals, chelating metal ions, or modulating antioxidant enzymes. frontiersin.org Conversely, under certain conditions, some compounds, including flavonoids, can exhibit pro-oxidant activity, potentially leading to cellular damage. frontiersin.orgresearchgate.netmdpi.com The balance between antioxidant and pro-oxidant effects is influenced by factors such as concentration and the presence of transition metals. frontiersin.orgmdpi.com Assays like the oxygen radical absorbance capacity (ORAC) assay, which utilizes different reactive species, can assess both antioxidant and pro-oxidant behavior. nih.gov The structure of flavonoids, including the number and position of hydroxyl groups, influences their antioxidant and pro-oxidant activities. nih.gov

Anti-inflammatory Pathways and Cytokine Modulation

Inflammation is a complex biological response involving various signaling pathways and the release of cytokines. In vitro models are used to investigate the anti-inflammatory effects of this compound, including its ability to modulate inflammatory pathways and cytokine production. Pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 play key roles in inflammatory responses and are associated with various diseases. nih.govoncotarget.comthermofisher.com Anti-inflammatory cytokines like IL-10 and IL-4 help to downregulate pro-inflammatory signals. nih.govmdpi.com Flavonoids have been shown to reduce cytokine expression and secretion and modulate inflammatory enzymes like COXs and iNOS, as well as transcription factors such as NF-κB. nih.gov In vitro studies can assess the impact of this compound on the production and signaling of these crucial inflammatory mediators.

Antimicrobial and Antiviral Activity Assessments

In vitro assays are essential for determining the direct effects of this compound on the growth and viability of microorganisms and viruses. These studies can involve exposing bacteria, fungi, or viruses to varying concentrations of the compound and assessing inhibition of growth or replication. nih.govfrontiersin.orgnih.gov Techniques such as minimum inhibitory concentration (MIC) determination for bacteria and fungi, or viral plaque reduction assays for viruses, are commonly used. frontiersin.orgnih.gov Flavonoids have demonstrated a range of antimicrobial and antiviral activities, with some studies investigating their mechanisms of action, such as the inhibition of DNA gyrase or interference with cytoplasmic membrane function. nih.gov

In Vivo (Non-Human) Models for Elucidating this compound Bioactivitycancer.gov

In vivo studies, conducted within living organisms, are crucial for understanding how a compound interacts with a complex biological system, addressing limitations of in vitro models which cannot fully replicate the intricate interactions between molecules and cell types in a whole organism. news-medical.net Preclinical in vivo studies primarily utilize animal models to assess a drug's safety, toxicity, and potential efficacy, informing decisions about progressing to human clinical trials. definitivehc.comnews-medical.netlidebiotech.com

Rodent Models for Investigating Disease Pathophysiologyveedalifesciences.combioregistry.io

Rodent models, particularly mice and rats, are widely used in preclinical research due to their genetic homology to humans and amenability to genetic modification. frontiersin.orgwellbeingintlstudiesrepository.org They serve as valuable tools for investigating the pathophysiology of various diseases and evaluating the effects of potential therapeutic agents. frontiersin.org Studies in rodent models allow for the assessment of a compound's pharmacokinetic profile (how the body processes the drug) and general safety, as well as the identification of toxicity patterns. nih.gov While the search results mention the use of rodent models in preclinical research on other compounds and the general importance of such models frontiersin.orgwellbeingintlstudiesrepository.orgnih.gov, specific detailed research findings on this compound bioactivity in rodent models for investigating disease pathophysiology were not prominently found within the provided snippets. However, biflavonoids in general have been studied in rodent models for various activities, including anti-inflammatory and gastroprotective effects. researchgate.net

Zebrafish and Other Animal Models for Mechanistic Studiesrsdjournal.org

Zebrafish (Danio rerio) embryos are increasingly recognized as a valuable model organism for toxicity testing and mechanistic studies due to their optical transparency during development, external fertilization, rapid development, and genetic homology to humans. nih.govbiologists.comtpi.tv These characteristics make them suitable for observing developmental processes and screening large libraries of natural products. nih.govbiologists.com Zebrafish models can offer insights into the effects of compounds on various biological processes, including those relevant to neurodegenerative diseases, oxidative stress, neuroinflammation, and mitochondrial dysfunction. nih.gov While the provided information highlights the utility of zebrafish in studying the effects of flavonoids and other chemical substances nih.govtpi.tv, specific detailed research findings on the use of zebrafish or other non-rodent animal models specifically for elucidating the mechanistic bioactivity of this compound were not detailed in the search results. The isolation of this compound from Aristolochia ridicula suggests potential traditional uses of the plant, which could guide future mechanistic studies in relevant models. tafp.org.twrsdjournal.org

Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Systemsbioregistry.io

Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate the effect of a drug on its biological target within an organism. cancer.govveedalifesciences.combitesizebio.com They are crucial in drug development for assessing a drug's efficacy and understanding its mechanism of action. lidebiotech.comveedalifesciences.combitesizebio.com PD biomarkers can be used to link the drug regimen, target effect, and biological response in preclinical models. cancer.gov The identification and validation of reliable PD assays in preclinical systems are essential for making informed decisions during drug development and supporting the design of clinical trials. cancer.govnih.gov This involves quantifying biomarkers in various biological samples, such as tissues or blood. cancer.gov While the importance and methods for identifying and validating PD biomarkers in preclinical studies are well-established cancer.govveedalifesciences.comnih.gov, specific information regarding the identification and validation of pharmacodynamic biomarkers directly related to this compound in preclinical systems was not found in the provided search results. Studies on other compounds, such as the monitoring of γH2AX as a PD biomarker for DNA damage from chemotherapeutic agents in circulating tumor cells, illustrate the application of this concept in preclinical and translational research. nih.gov

Comparative Bioactivity with I3,II8-Biapigenin and Other Related Biflavonoidsnih.govnih.gov

This compound is a biflavonoid, a class of compounds that includes I3,II8-Biapigenin. nih.govresearchgate.net Both this compound and I3,II8-Biapigenin have been subjects of total synthesis efforts. researchgate.netacs.orgrsc.org I3,II8-Biapigenin is also known by synonyms such as 3,8'-Biapigenin. nih.govinvivochem.cnsigmaaldrich.comsigmaaldrich.com Biflavonoids, in general, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, antiviral, antidiabetic, and antitumor properties. researchgate.netrsdjournal.orgnih.gov Some biflavonoids, such as I3,II8-Biapigenin, have shown hepatoprotective activity and anti-inflammatory effects in preclinical models. researchgate.net Other related biflavonoids, like amentoflavone (B1664850), bilobetin, ginkgetin, and morelloflavone (B191904), have demonstrated various therapeutic benefits by regulating proteins and pathways linked to metabolism, cell growth, and survival. nih.gov Morelloflavone, another biflavonoid, has shown antiviral activity against HIV-1. researchgate.net Ginkgetin and isoginkgetin (B1672240) have exhibited selective cytotoxicity against certain human cancer cell lines. researchgate.net

While the provided information establishes that this compound is structurally related to I3,II8-Biapigenin and belongs to the broader class of bioactive biflavonoids nih.govresearchgate.netresearchgate.net, detailed comparative bioactivity data specifically contrasting this compound with I3,II8-Biapigenin or other related biflavonoids in preclinical investigations were not extensively available in the search results. The total synthesis of both compounds suggests a potential for comparative studies. researchgate.netacs.orgrsc.org Research on other biflavonoids highlights the diverse potential bioactivities within this compound class, providing a context for potential areas of investigation for this compound. researchgate.netresearchgate.netnih.gov

Structure Activity Relationship Sar Studies and Analogue Design of Ridiculuflavone a

Identification of Key Pharmacophores within the Ridiculuflavone A Structure

Pharmacophores are the essential molecular features that are necessary for a compound to bind to a particular biological target and elicit a specific biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific three-dimensional spatial orientation. Identifying the key pharmacophores of this compound is crucial for understanding its mechanism of action and guiding the design of potent analogues. This process typically involves analyzing the structure of this compound, comparing the structures and activities of known active and inactive derivatives, and potentially utilizing computational methods like pharmacophore modeling. nih.gov While specific details on the identified pharmacophores of this compound were not extensively found in the search results, studies on other flavone (B191248) and biflavonoid derivatives highlight the importance of hydroxyl group positions, the presence and substitution patterns of aromatic rings, and the linkage between flavonoid units in determining biological activity. nih.govnih.gov

Synthesis and Mechanistic Biological Evaluation of this compound Derivatives

The synthesis of this compound derivatives involves chemical modifications to the parent structure to explore the impact of different functional groups and structural arrangements on biological activity. Synthetic strategies for biflavonoids like this compound can involve coupling of flavonoid units or modifications of existing biflavonoid scaffolds. researchgate.net Mechanistic biological evaluation of these synthesized derivatives is then performed to understand how they interact with biological targets and the pathways they influence. This can involve various in vitro and in vivo assays depending on the suspected biological activity of this compound, such as enzyme inhibition assays, cell-based assays, or receptor binding studies. nih.govmdpi.comfrontiersin.org By correlating the structural changes in the derivatives with the observed changes in biological activity and mechanism, valuable SAR information is obtained. For example, studies on other natural product derivatives have shown that specific substitutions can significantly alter cytotoxicity or enzyme inhibitory activity. nih.govfrontiersin.org

Computational Chemistry and Molecular Docking in this compound SAR Elucidation

Computational chemistry techniques, particularly molecular docking, play a significant role in modern SAR studies. nih.govresearchgate.netopenaccessjournals.com Molecular docking is used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. nih.govopenaccessjournals.comyoutube.com For this compound, molecular docking could be employed to model its interaction with potential biological targets, providing insights into the likely binding modes and the key amino acid residues involved in the interaction. nih.gov This information can help rationalize experimental SAR data and guide the design of new derivatives with improved binding affinity. researchgate.netopenaccessjournals.com Computational methods can also be used for virtual screening of compound libraries to identify potential hits based on the established pharmacophore or binding site characteristics. nih.govresearchgate.net

Prodrug Strategies for this compound Bioavailability or Target Specificity Optimization

Prodrug strategies involve chemically modifying a drug molecule to an inactive or less active precursor that is then converted back to the active parent drug within the body. nih.govmdpi.com This approach is often used to improve pharmacokinetic properties such as bioavailability, solubility, and target specificity, as well as to reduce toxicity. nih.govmdpi.comnih.gov For this compound, prodrug strategies could be explored to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, if this compound has poor oral bioavailability, a prodrug might be designed to improve its permeability across biological membranes. mdpi.com Similarly, if targeting a specific tissue or organ is desired, a prodrug approach could involve linking this compound to a carrier molecule or designing it to be activated by enzymes or conditions specific to the target site, such as those found in the tumor microenvironment. nih.govrsc.orgrsc.org

Analytical Methodologies for the Detection and Quantification of Ridiculuflavone a

Chromatographic Techniques for Analysis

Chromatography is a fundamental tool for separating complex mixtures, making it indispensable for isolating and quantifying Ridiculuflavone A from various sources. Different chromatographic modes and stationary phases can be employed depending on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., DAD, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids, including flavones. Reversed-phase HPLC, often utilizing C18 or C8 columns, is a common mode for separating flavonoids. Mobile phases typically consist of mixtures of acetonitrile (B52724) and/or methanol (B129727) with water, often containing acidic modifiers like acetate (B1210297) or formate (B1220265) buffer to improve peak shape and separation efficiency nih.gov.

HPLC systems can be coupled with various detectors to provide different types of information for the detection and quantification of this compound.

Diode Array Detection (DAD): DAD is commonly used for flavonoid analysis due to their characteristic UV-Vis absorption spectra nih.gov. Flavones typically exhibit two major absorption bands in the UV-Vis region: Band I (300-390 nm), associated with the B-ring cinnamoyl system, and Band II (240-280 nm), related to the A-ring benzoyl system medwinpublishers.com. DAD allows for the acquisition of full UV-Vis spectra across the eluted peaks, aiding in peak identification and purity assessment by comparing spectra to standards or literature data nih.gov. For instance, a wavelength of 283 nm has been selected for the determination of certain flavonoids in HPLC-DAD-ELSD methods mdpi.com. Another study used 355 nm for flavonoid quantification capes.gov.br.

Evaporative Light Scattering Detection (ELSD): ELSD is a mass-based detector that can detect analytes that are less chromophoric or lack strong UV absorption. It works by nebulizing the HPLC eluent, evaporating the mobile phase, and then detecting the non-volatile analyte particles by light scattering. ELSD is particularly useful for detecting compounds like saponins (B1172615) alongside flavonoids in a single run, as demonstrated in HPLC-DAD-ELSD methods mdpi.com, plos.org. While flavonoids generally have UV activity, ELSD can provide complementary detection, especially for glycosylated or less UV-active forms.

Mass Spectrometry (MS): Coupling HPLC with Mass Spectrometry (LC-MS) provides highly sensitive and selective detection and allows for structural elucidation through the analysis of mass-to-charge ratios (m/z) and fragmentation patterns nih.gov. LC-MS, including tandem MS (LC-MS/MS), is considered a dominant technique in flavonoid analysis due to its excellent sensitivity and ability to provide structural information based on fragmentation, including retro-Diels-Alder (RDA) fragmentation and loss of small neutral fragments nih.gov. This is particularly valuable for identifying and characterizing known and unknown flavonoids in complex matrices nih.gov. HPLC-DAD-ESI-MSn methods have been reported for the identification and characterization of flavonoids nih.gov.

HPLC methods have been developed and validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, repeatability, and accuracy for various flavonoids mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Metabolites

While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC) without derivatization, GC-MS is a powerful technique for the analysis of volatile organic metabolites that may be related to or co-occur with flavonoids in biological samples researchgate.net, creative-proteomics.com. GC-MS involves separating volatile compounds based on their boiling points and interactions with the stationary phase in a GC column, followed by detection and identification using a mass spectrometer creative-proteomics.com, frontiersin.org. This technique can be used to profile the volatile components of plant extracts or biological samples where this compound is found, providing a broader understanding of the chemical composition and potentially identifying volatile precursors or degradation products researchgate.net, nih.gov, frontiersin.org. GC-MS-based metabolomics has been used for the qualitative evaluation of volatile components in plant samples frontiersin.org.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has gained prominence, particularly for the separation of chiral compounds jasco-global.com, chromatographyonline.com, jasco-global.com, chromatographyonline.com, selvita.com. SFC utilizes a mobile phase that is a fluid above its critical temperature and pressure, typically carbon dioxide modified with a polar co-solvent like methanol or ethanol (B145695) jasco-global.com, chromatographyonline.com, fagg.be. This technique offers advantages over traditional HPLC, including faster separation times, lower solvent consumption, and easier sample recovery due to the volatility of CO2 jasco-global.com, chromatographyonline.com, jasco-global.com, selvita.com.

Chirality is important in pharmaceuticals and natural products because different enantiomers can exhibit different biological activities chromatographyonline.com, jasco-global.com, selvita.com. While the specific chirality of this compound is not detailed in the search results, SFC with chiral stationary phases is a suitable method for resolving enantiomers of chiral flavanones and other chiral flavonoids jasco-global.com, uva.es, researchgate.net, chromatographyonline.com, jasco-global.com. Studies have demonstrated the effectiveness of SFC for the enantioselective separation of flavanones using various chiral stationary phases jasco-global.com, uva.es, chromatographyonline.com. SFC can be coupled with UV or CD (Circular Dichroism) detectors for analysis jasco-global.com.

Capillary Electrophoresis (CE) for Compound Analysis

Capillary Electrophoresis (CE) is another separation technique that can be applied to the analysis of flavonoids. CE separates analytes based on their charge-to-mass ratio and their differential migration in an electric field within a narrow capillary tube nih.gov, jfda-online.com. This technique offers high separation efficiency, short analysis times, and low sample and solvent consumption jfda-online.com, researchgate.net.

CE has been successfully applied to the analysis of various flavonoids nih.gov, jfda-online.com, researchgate.net. For example, flavonoids have been separated using borate (B1201080) buffers at alkaline pH, exploiting their acidic properties nih.gov, jfda-online.com. Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC) are modes of CE that have been used for flavonoid separation jfda-online.com. CE can be coupled with UV detection for quantification jfda-online.com, researchgate.net. The detection limits achieved with CE can be very good nih.gov, researchgate.net. CE can also be used to study interactions of flavonoids with proteins like human serum albumin nih.gov.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, fast, and cost-effective method for the quantification of compounds that absorb light in the UV-Vis region, including flavonoids rsdjournal.org, nih.gov, mdpi.com, medwinpublishers.com, mdpi.com, unchainedlabs.com, denovix.com, rsc.org, technologynetworks.com. Flavonoids possess characteristic absorption bands in the UV-Vis spectrum due to the presence of conjugated double bonds in their structure medwinpublishers.com.

For the quantification of total flavonoids, UV-Vis spectrophotometry is often employed, frequently involving complexation with aluminum chloride (AlCl3). This reaction forms stable complexes with certain functional groups on the flavonoid structure, leading to a bathochromic shift (shift to longer wavelengths) in the absorption maximum and an increase in absorbance, which enhances selectivity and sensitivity rsdjournal.org, nih.gov, medwinpublishers.com. The absorbance is then measured at a specific wavelength, typically in the range of 300-500 nm, and the concentration is determined using a calibration curve prepared with a standard flavonoid, such as rutin (B1680289) or quercetin (B1663063) rsdjournal.org, nih.gov.

UV-Vis spectroscopy can be used for routine analysis and quality control rsdjournal.org, nih.gov, mdpi.com, mdpi.com, unchainedlabs.com, denovix.com, rsc.org, technologynetworks.com. While it is useful for quantifying total flavonoid content or specific flavonoids with distinct spectral properties, it may lack the selectivity to quantify individual flavonoids in complex mixtures compared to chromatographic methods mdpi.com.

Immunochemical Assays for this compound Detection (e.g., ELISA)

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are antibody-based methods that offer high sensitivity and selectivity for the detection and quantification of specific analytes nih.gov, nih.gov. These assays rely on the specific binding interaction between an antigen (in this case, this compound or a modified form of it) and a corresponding antibody nih.gov.

While the search results did not yield information on a specific ELISA developed for this compound, immunoassays have been developed for the detection and quantification of other plant secondary metabolites, including other flavonoids and chalcones (which are precursors to flavonoids) nih.gov, umass.edu, tandfonline.com. The principle involves immobilizing either the antigen or antibody on a solid phase (e.g., a microplate), adding the sample and enzyme-labeled detection antibodies or antigens, and then quantifying the amount of bound enzyme by measuring the color change produced by an enzymatic reaction with a substrate nih.gov. Competitive ELISA is a common format for detecting small molecules like flavonoids nih.gov.

Developing an immunoassay for a small molecule like this compound typically requires conjugating the compound to a larger carrier molecule (like a protein) to make it immunogenic and elicit an antibody response tandfonline.com. The resulting antibodies can then be used in various ELISA formats for detection and quantification nih.gov. Immunoassays can be highly sensitive and are suitable for analyzing large numbers of samples nih.gov.

Here is a table summarizing some of the analytical techniques and their applications for flavonoid analysis based on the search results:

| Analytical Technique | Common Detectors/Principles | Key Applications for Flavonoids |

| HPLC | DAD, ELSD, MS | Separation, identification, and quantification of individual flavonoids in complex mixtures. nih.gov |

| GC-MS | MS | Profiling of volatile metabolites related to or co-occurring with flavonoids. researchgate.net, creative-proteomics.com |

| SFC | UV, CD, MS | Chiral separation of flavonoid enantiomers. jasco-global.com, uva.es, researchgate.net, jasco-global.com |

| CE | UV | Separation and analysis of flavonoids, including interaction studies. nih.gov, jfda-online.com, nih.gov |

| UV-Vis Spectroscopy | Absorbance Measurement | Quantification of total flavonoids or specific flavonoids with chromophores. rsdjournal.org, nih.gov, medwinpublishers.com |

| ELISA | Antibody-Antigen Binding | Highly sensitive and selective detection and quantification of specific flavonoids. nih.gov, umass.edu |

Sample Preparation Techniques for this compound Quantification in Complex Biological or Botanical Matrices

Based on the available information, there are no specific documented sample preparation techniques for the quantification of this compound in complex biological or botanical matrices. General approaches for isolating compounds from such matrices often involve techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation, depending on the compound's properties and the matrix complexity. However, the specific application of these techniques, including optimized solvents, sorbents, and procedures for this compound, is not detailed in the provided search results.

Method Validation for Rigorous Quantitative Analysis

There is no specific information available regarding the method validation for the quantitative analysis of this compound. Method validation for quantitative analysis typically involves evaluating parameters such as accuracy, precision, linearity, sensitivity (limit of detection and limit of quantification), selectivity, and robustness to ensure the method is suitable for its intended purpose. europa.eueurachem.orgaphl.orgunitedchem.comdemarcheiso17025.comnih.gov Without specific studies on this compound, details on these validation parameters cannot be provided.

Pharmacokinetic and Pharmacodynamic Profiling of Ridiculuflavone a in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms in Animal Models

No research findings are available for Ridiculuflavone A.

Oral Bioavailability and Systemic Exposure

Data not available.

Tissue Distribution and Accumulation Patterns

Data not available.

Enzymatic Biotransformation Pathways and Metabolite Identification

Data not available.

Elimination Routes and Half-life Determination

Data not available.

Transporter Interactions and Efflux Mechanisms

No studies have been published on the interaction of this compound with drug transporters.

Dose-Response Relationships and Efficacy in Preclinical Models (Mechanistic Studies)

Information on the dose-response relationships and efficacy of this compound in any preclinical model is currently unavailable.

Ecological Roles and Chemo Taxonomic Significance of Ridiculuflavone a

Role of Ridiculuflavone A in Plant Defense Mechanisms and Interspecies Chemical Communication

Flavonoids are recognized for their roles in plant defense mechanisms. They can act as deterrents or toxins to herbivores, reduce the palatability or nutritional value of plant tissues, or interfere with insect growth and development. nih.govwikipedia.orgscielo.br Some flavonoids also possess antimicrobial and antifungal properties, contributing to defense against plant pathogens. nih.gov Interspecies chemical communication in plants involves the release of volatile or soluble compounds that mediate interactions with other organisms, including defense signaling or attraction of beneficial species. wiley.comnih.govnih.govcabidigitallibrary.org

Given that this compound is a biflavone found in Aristolochia ridicula, it is plausible that it contributes to the plant's chemical defense arsenal. While specific research detailing how this compound directly functions in deterring herbivores or inhibiting pathogen growth is not widely reported, the presence of such compounds aligns with the general defensive strategies employed by plants through the production of secondary metabolites. nih.govwikipedia.orgdoctorkiltz.comapsnet.org The role of this compound in interspecies chemical communication specifically has not been elucidated in the available literature.

Significance of this compound in Plant-Microbe and Plant-Insect Interactions

Plant-microbe interactions encompass a wide range of relationships, from symbiotic associations to pathogenic infections. nih.govfrontiersin.orgmdpi.comuniversiteitleiden.nl Plant secondary metabolites, including flavonoids, can influence these interactions by attracting beneficial microbes, inhibiting the growth of pathogens, or modulating microbial communities in the rhizosphere and within plant tissues. nih.govfrontiersin.org Similarly, plant-insect interactions are often mediated by chemical compounds that attract pollinators, deter herbivores, or influence insect behavior and physiology. scielo.brresearchgate.netoxfordbibliographies.comtum.decabidigitallibrary.org

Flavonoids have been shown to play roles in both plant-microbe and plant-insect interactions. For instance, some flavonoids can act as signals in the establishment of symbiotic relationships with nitrogen-fixing bacteria, while others can deter insect feeding or exhibit insecticidal activity. nih.govfrontiersin.org The isolation of this compound from Aristolochia ridicula suggests its potential involvement in the interactions between this plant species and its associated microbes and insects. However, specific studies investigating the direct effects of this compound on particular microbial species or insect herbivores are needed to confirm these potential roles. The genus Aristolochia is known to interact with specific insect herbivores, particularly swallowtail butterflies, which utilize Aristolochia species as host plants, often sequestering plant compounds for their own defense. This complex relationship highlights the importance of secondary metabolites in Aristolochia in mediating plant-insect interactions.

Chemo-taxonomic Marker Utility of this compound within the Aristolochia Genus

Chemo-taxonomy involves the use of chemical compounds to aid in the classification and identification of organisms. The presence and distribution of specific secondary metabolites within a group of plants can provide valuable insights into their phylogenetic relationships and taxonomic distinctiveness. researchgate.nettafp.org.twnih.gov The genus Aristolochia is phytochemically diverse, containing various classes of compounds including aristolochic acids, alkaloids, lignans, and flavonoids. tafp.org.twnih.gov

The isolation of this compound from Aristolochia ridicula contributes to the known chemical profile of this species and the broader Aristolochia genus. researchgate.net The presence of specific biflavones like this compound in certain Aristolochia species, and their absence or presence in different forms in others, can serve as a chemotaxonomic marker. researchgate.nettafp.org.tw By analyzing the patterns of compound distribution across different Aristolochia species, researchers can gain a better understanding of their biochemical pathways, evolutionary relationships, and taxonomic subdivisions. While flavonoids, including biflavonoids, have been investigated for their chemotaxonomic utility in various plant groups, the specific significance of this compound as a marker within the diverse Aristolochia genus would require comparative phytochemical studies across numerous species. researchgate.nettafp.org.twnih.gov